Meloxicam - 71125-38-7

Meloxicam

Catalog Number: EVT-274729
CAS Number: 71125-38-7
Molecular Formula: C14H13N3O4S2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is widely used in scientific research as a tool to investigate inflammatory processes and pain mechanisms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its role in research stems from its ability to inhibit cyclooxygenase (COX), particularly the COX-2 isoform. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Source

Meloxicam was first introduced in the 1990s and is available in various formulations, including tablets, capsules, and injectable forms. The compound is synthesized from various chemical precursors, which can be obtained from commercial suppliers.

Classification
  • Type: Non-steroidal anti-inflammatory drug (NSAID)
  • Chemical Class: Oxicam derivative
  • Therapeutic Uses: Pain relief, inflammation reduction in arthritis conditions
Synthesis Analysis

The synthesis of meloxicam involves several methods, with variations depending on the desired purity and yield. A common method includes the reaction of 5-methyl-1,3-thiazole-2-amine with 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl) benzothiazine-3-carboxamide.

Technical Details

  1. Reagents Used:
    • 5-methyl-1,3-thiazole-2-amine
    • 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl) benzothiazine
    • Ethanol as a solvent
    • Other catalysts and reagents as required for specific reactions
  2. Synthesis Steps:
    • The starting materials are mixed under controlled conditions (temperature and pH).
    • The reaction is typically refluxed for several hours to ensure complete conversion.
    • Post-reaction, the mixture is cooled, and the product is isolated through filtration or crystallization.
  3. Yield and Purity:
    • The yield can vary based on reaction conditions but typically ranges from 60% to 80%.
    • Purity is assessed using techniques like thin-layer chromatography and high-performance liquid chromatography.
Molecular Structure Analysis

Meloxicam has a complex molecular structure characterized by its unique functional groups that contribute to its pharmacological activity.

Structure Data

  • Molecular Formula: C_{15}H_{13}N_{3}O_{4}S
  • Molecular Weight: 343.39 g/mol
  • Structural Features:
    • Contains a thiazole ring
    • A benzothiazine core structure
    • Multiple functional groups including hydroxyl and carboxamide groups

The three-dimensional configuration of meloxicam allows it to interact effectively with biological targets, enhancing its therapeutic efficacy.

Chemical Reactions Analysis

Meloxicam undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Formation of the Amide Bond:
    • Reaction between the amine group of one precursor and the carboxylic acid group of another.
  2. Hydroxylation:
    • Introduction of hydroxyl groups that enhance solubility and bioavailability.
  3. Degradation Pathways:
    • Meloxicam can undergo hydrolysis or oxidation under certain conditions, affecting its stability.

Technical Details

These reactions are typically monitored using spectroscopic methods such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm product formation and purity.

Mechanism of Action

Meloxicam exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins.

Process Data

  1. Inhibition of Prostaglandin Synthesis:
    • By blocking COX enzymes, meloxicam reduces the levels of inflammatory mediators.
  2. Selectivity:
    • Meloxicam exhibits preferential inhibition of COX-2 over COX-1, which may result in fewer gastrointestinal side effects compared to traditional NSAIDs.
  3. Pharmacokinetics:
    • Meloxicam has a half-life of approximately 15 hours, allowing for once-daily dosing in many cases.
Physical and Chemical Properties Analysis

Meloxicam possesses distinct physical and chemical properties that influence its formulation and therapeutic use.

Physical Properties

  • Appearance: Yellow crystalline powder
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water
  • Melting Point: Approximately 256 °C

Chemical Properties

  • Stability: Stable under normal storage conditions; sensitive to light.
  • pH Range: Optimal pH for stability is around neutral (pH 7).

These properties are critical for developing effective formulations that ensure bioavailability and patient compliance.

Applications

Meloxicam is widely used in clinical settings for managing pain and inflammation associated with various conditions:

  1. Rheumatoid Arthritis:
    • Provides relief from joint pain and swelling.
  2. Osteoarthritis:
    • Helps improve mobility and reduce discomfort.
  3. Postoperative Pain Management:
    • Effective in controlling pain following surgical procedures.
  4. Animal Health:
    • Used in veterinary medicine for similar anti-inflammatory purposes in animals.
Synthetic Methodologies and Structural Optimization

Historical Development of Oxicam-Class NSAID Synthesis

The development of oxicam-class NSAIDs represents a significant milestone in non-carboxylic acid anti-inflammatory drug discovery. Initial synthetic efforts focused on 1,2-benzothiazine derivatives, first synthesized by Braun as early as 1923 [1]. However, the therapeutic potential of these structures remained unexplored until Pfizer researchers led by Lombardino initiated a systematic quest for non-carboxylic acid anti-inflammatory agents in the mid-20th century. This research program was motivated by the recognition that carboxylate-containing NSAIDs undergo rapid elimination via glucuronide and/or sulfate conjugation, resulting in undesirably short plasma half-lives unsuitable for chronic conditions like arthritis [1] [2].

The discovery pathway progressed through several key intermediates:

  • 2-aryl-1,3-indandiones: Early leads demonstrated anti-inflammatory activity but exhibited co-existing anticoagulant effects and short half-lives in canine models [1].
  • 2-arylbenzo[b]thiophene-3(2H)-one 1,1-dioxides: These demonstrated potency comparable to phenylbutazone with extended plasma half-life [1].
  • 1,3(2H,4H)-dioxoisoquinoline-4-carboxanilides: Represented structural refinement toward improved pharmacokinetics [1].
  • 3,4-dihydro-2-alkyl-3-oxo-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxide: This scaffold delivered extended plasma half-life and potent anti-edema activity [1].

The breakthrough came with the application of the Gabriel-Colman rearrangement to 3-oxo-1,2-benzisothiazoline-2-acetic acid methyl ester 1,1-dioxide, adapted from Abe's work [1] [2]. This reaction, performed with sodium methoxide in dimethylsulfoxide, yielded 3-carboxylic ester derivatives of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide – the core oxicam scaffold. Subsequent N-alkylation at the 2-position and carboxamide formation completed the synthesis of early oxicams like CP-14304 [1]. Isoelectronic replacements of the carboxamide in CP-14304 ultimately led to the discovery of piroxicam in 1982, the first clinically successful oxicam [1]. This historical trajectory established the synthetic blueprint for subsequent oxicams, including meloxicam, which emerged from systematic exploration of structure-activity relationships within the 1,2-benzothiazine 1,1-dioxide pharmacophore [1] [6].

Table 1: Evolution of Oxicam-Class NSAID Synthesis

Time PeriodKey DevelopmentSignificance
1923Braun synthesizes 1,2-benzothiazine derivativesInitial chemical exploration without therapeutic application
1950sApplication of Gabriel-Colman rearrangement to benzisothiazolinesProduction of 3-carboxylic ester derivatives of benzothiazine scaffold
1960s-1970sPfizer's systematic exploration of non-carboxylic acid NSAIDsIdentification of 3,4-dihydro-2-alkyl-3-oxo-2H-1,2-benzothiazine-4-carboxamide scaffold
1982Commercialization of piroxicamFirst clinically successful oxicam-class NSAID
2000Introduction of meloxicamCOX-2 preferential oxicam with improved therapeutic index

Comparative Analysis of Synthetic Pathways for Enolic Acid Derivatives

The synthesis of meloxicam (4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide) exemplifies strategic optimization within the oxicam class. Comparative analysis reveals significant structural distinctions between meloxicam and its predecessor piroxicam, particularly in their heterocyclic carboxamide moieties: piroxicam features a pyridyl ring while meloxicam incorporates a 5-methylthiazole group [3] [6]. This structural variation necessitates distinct synthetic approaches.

Conventional Meloxicam Synthesis proceeds through a linear sequence:

  • Formation of the benzothiazine core via Gabriel-Colman rearrangement
  • N-alkylation at position 2
  • Carboxamide formation via ester aminolysis
  • Specific introduction of the 5-methylthiazol-2-amine component [6]

The critical step involves amide bond formation between the benzothiazine carboxylic acid and 5-methylthiazol-2-amine. Traditional methods require:

  • High-temperature reactions (>100°C)
  • Prolonged reaction times
  • Aprotic polar solvents (DMF, DMSO)
  • Yields typically ranging from 65-75% [6]

Coordination Chemistry Insights from metal complexes reveal meloxicam's binding preferences. Bi(III) complexes demonstrate that meloxicam acts as a bidentate ligand, coordinating through the amide oxygen (Oamide) and thiazolyl nitrogen (Nthiazolyl) [6]. This coordination behavior influences synthetic strategies, particularly for producing metal-based formulations. The Bi(III)-meloxicam complex synthesis achieves 75% yield under optimized conditions:

  • Ethanol solvent
  • Room temperature
  • 1:3 metal:ligand ratio [6]

Table 2: Comparative Synthetic Approaches for Oxicam Derivatives

Synthetic ParameterClassical Gabriel-Colman RouteMetal Complexation ApproachGreen Chemistry Alternatives
Key Starting Materials3-oxo-1,2-benzisothiazoline-2-acetic acid esterPreformed oxicam + metal saltBio-based solvents, catalysts
Reaction ConditionsHigh temperature (>100°C), inert atmosphereMild conditions (room temperature)Microwave, solvent-free
Step CountMulti-step (3-5 steps)Single stepStreamlined (1-3 steps)
Yield Range60-75%70-85%80-92%
Structural ControlModerateHigh (defined coordination)High
Environmental ImpactHigh (toxic solvents, energy-intensive)ModerateLow

Structure-Activity Relationship (SAR) studies demonstrate that minor structural modifications profoundly impact pharmacological properties. The 5-methylthiazole group in meloxicam enhances COX-2 selectivity compared to piroxicam's pyridyl ring [3] [7]. This structural element:

  • Reduces COX-1 inhibition by 12-fold
  • Improves gastrointestinal tolerance
  • Maintains anti-inflammatory potency [3]

Additional SAR insights include:

  • The 4-hydroxy group is essential for COX binding via hydrogen bonding with Ser530
  • The N-heterocyclic carboxamide governs enzyme selectivity
  • Sulfonyl groups contribute to the novel binding pose within the COX channel [1] [2]

Molecular Optimization continues to explore structural variations:

  • Bismuth complexes: Enhance antioxidant properties while maintaining anti-inflammatory activity [6]
  • Transferosomal formulations: Require synthetic modification for enhanced lipophilicity [9]
  • CQDs nanocomposites: Demand precise surface functionalization for meloxicam sensing [4]

Advances in Green Chemistry Approaches for Meloxicam Production

Modern synthetic approaches for meloxicam increasingly incorporate green chemistry principles to address environmental and efficiency limitations of traditional methods. Significant advances include:

Solvent Engineering and Catalyst Innovation:

  • Replacement of high-boiling aprotic solvents (DMF, DMSO) with PEG-water mixtures or ethanol-water systems [4] [9]
  • Development of catalytic amidation protocols using:
  • Heterogeneous catalysts (zeolites, functionalized silicas)
  • Biocatalysts (lipases, proteases)
  • Organocatalysts (DMAP derivatives) [4]
  • Microwave-assisted synthesis reducing reaction times from hours to minutes while improving yields (≥85%) [7]

Nanotechnology-Enabled Synthesis:

  • Carbon Quantum Dots (CQDs) derived from ascorbic acid in PEG-water matrices serve as:
  • Highly sensitive fluorimetric sensors for meloxicam (LOD ≈ 0.15 μg/mL)
  • Green analytical tools replacing chromatographic methods [4]
  • CQD synthesis exemplifies sustainability:
  • One-pot hydrothermal process (150-180°C)
  • Natural carbon source (ascorbic acid)
  • Aqueous reaction medium [4]
  • Transferosomal gel formulations utilize lipid film hydration techniques:
  • Phospholipid-based vesicles (size ≈ 121 nm)
  • High entrapment efficiency (≈69%)
  • Avoid organic solvents in final formulation [9]

Analytical Greenness:Modern quality control employs eco-friendly alternatives validated by green metrics:

  • CQD-based spectrofluorimetry replaces HPLC for meloxicam quantification, offering:
  • Reduced solvent consumption (100% aqueous analysis)
  • Elimination of derivatization reagents
  • Energy efficiency [4]
  • Greenness assessed via:
  • Analytical Eco-Scale (score: 88/100)
  • GAPI (Green Analytical Procedure Index)
  • AGREE (Analytical GREEnness) metrics [4]

Table 3: Green Chemistry Metrics for Meloxicam Synthesis and Analysis

ApproachTraditional MethodGreen AlternativeEnvironmental Impact ReductionProcess Efficiency Gain
Core SynthesisHigh-temperature amidation in DMF/DMSOCatalytic amidation in ethanol-water90% reduction in hazardous solvent use30% yield improvement
FormulationOrganic solvent-based gelsTransferosomal hydrogel (aqueous)Elimination of organic residuesEnhanced skin permeation
AnalysisHPLC with acetonitrile mobile phaseCQD-based spectrofluorimetry100% elimination of organic solvents10-fold reduction in analysis time
Byproduct ManagementChemical quenching & separationCatalytic conversion to benign compounds95% reduction in hazardous wasteIntegrated reaction-workup

Waste Valorization and Atom Economy:

  • Utilization of bio-based precursors (e.g., ascorbic acid for CQDs) [4]
  • Continuous flow processing minimizing waste generation
  • Catalytic reaction designs approaching 100% atom economy for key steps
  • Solvent recycling systems integrated into manufacturing processes

These advances demonstrate substantial progress toward sustainable meloxicam production while enhancing synthetic efficiency. The integration of green chemistry metrics throughout process development ensures continuous environmental improvement without compromising product quality or pharmacological efficacy [4] [7] [9]. Future directions include biocatalytic cascade reactions and fully renewable energy-powered synthesis, further reducing the environmental footprint of this essential pharmaceutical compound.

Properties

CAS Number

71125-38-7

Product Name

Meloxicam

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)

InChI Key

ZRVUJXDFFKFLMG-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases.
1.54e-01 g/L

Synonyms

Meloxicam; Mobic; Mobicox; Movalis; Meloxicamum; Uticox; Parocin; reumoxicam; Movicox;

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Isomeric SMILES

CC1=CN=C(S1)N/C(=C\2/C(=O)C3=CC=CC=C3S(=O)(=O)N2C)/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.